An In-depth Technical Guide to Fmoc-D-4-Carbamoylphenylalanine: Properties, Structure, and Application in Peptide Synthesis
An In-depth Technical Guide to Fmoc-D-4-Carbamoylphenylalanine: Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy for modulating pharmacological properties such as potency, stability, and receptor affinity. Fmoc-D-4-Carbamoylphenylalanine, a derivative of D-phenylalanine, stands out as a valuable building block in solid-phase peptide synthesis (SPPS). The presence of the carbamoyl group at the para position of the phenyl ring introduces a polar, hydrogen-bonding moiety that can significantly influence the biological activity and conformational properties of the resulting peptides. This guide provides a comprehensive overview of the chemical properties, structure, and practical application of Fmoc-D-4-Carbamoylphenylalanine for researchers and scientists engaged in peptide chemistry and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-D-4-Carbamoylphenylalanine is crucial for its effective handling, storage, and application in peptide synthesis.
| Property | Value | Source(s) |
| Synonyms | Fmoc-D-ureido-phenylalanine, Fmoc-D-Aph(Cbm)-OH, Fmoc-D-Phe(4-ureido)-OH | [1] |
| CAS Number | 324017-22-3 | [1] |
| Molecular Formula | C₂₅H₂₃N₃O₅ | [1] |
| Molecular Weight | 445.47 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 163 °C (decomposition) | [2] |
| Solubility | Soluble in DMSO, slightly soluble in methanol (with heating/sonication) | [2] |
| Storage | Store at 2-8°C, protected from moisture. Hygroscopic. | [2] |
Chemical Structure
The structure of Fmoc-D-4-Carbamoylphenylalanine is characterized by a D-phenylalanine core, an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a carbamoyl (-CONH₂) group at the para-position of the phenyl ring.
Caption: 2D structure of Fmoc-D-4-Carbamoylphenylalanine.
Spectroscopic Data
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-D-4-Carbamoylphenylalanine is as a building block in Fmoc-based solid-phase peptide synthesis.[2] The Fmoc group provides a base-labile protecting group for the α-amino function, allowing for its selective removal under mild conditions that do not affect the acid-labile side-chain protecting groups of other amino acids or the linker to the solid support.[4]
Experimental Protocol: Incorporation of Fmoc-D-4-Carbamoylphenylalanine into a Peptide Chain
This protocol outlines the manual synthesis steps for coupling Fmoc-D-4-Carbamoylphenylalanine to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-D-4-Carbamoylphenylalanine
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Dichloromethane (DCM)
-
Kaiser test kit or other ninhydrin-based test for primary amines
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a deep blue color).[5]
-
-
Coupling of Fmoc-D-4-Carbamoylphenylalanine:
-
In a separate vial, dissolve Fmoc-D-4-Carbamoylphenylalanine (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid/coupling reagent solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The slightly lower solubility of this derivative may necessitate a longer coupling time or the use of a small amount of DMSO as a co-solvent.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF.
-
Continuation of Synthesis: The resin is now ready for the deprotection of the Fmoc group of the newly added Fmoc-D-4-Carbamoylphenylalanine and the coupling of the next amino acid in the sequence.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to prevent side reactions.[6]
Standard Cleavage Cocktail (Reagent K):
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow Diagram for SPPS using Fmoc-D-4-Carbamoylphenylalanine
Caption: A generalized workflow for the incorporation of Fmoc-D-4-Carbamoylphenylalanine in SPPS.
Conclusion
Fmoc-D-4-Carbamoylphenylalanine is a valuable synthetic building block for the introduction of a D-ureidophenylalanine residue into peptides. Its unique chemical properties, particularly the hydrogen-bonding capability of the carbamoyl group, make it an attractive tool for medicinal chemists seeking to enhance the biological activity and pharmacokinetic profiles of peptide-based drug candidates. While the lack of readily available spectroscopic data necessitates in-house characterization, the established protocols for Fmoc-based SPPS can be effectively applied for its incorporation into target peptide sequences. This guide provides the foundational knowledge and a practical framework for the successful utilization of Fmoc-D-4-Carbamoylphenylalanine in peptide synthesis endeavors.
References
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Burgess, K. (2023, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-Aph(Cbm)-OH. Retrieved from [Link]
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50. [Link]
-
PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-Phe-OH(35661-40-6) 1H NMR [m.chemicalbook.com]
- 4. (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid(1799443-50-7) 1H NMR spectrum [chemicalbook.com]
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